molecular formula C9H10ClNO2 B1361616 Ethyl (3-chlorophenyl)carbamate CAS No. 2150-89-2

Ethyl (3-chlorophenyl)carbamate

Cat. No. B1361616
CAS RN: 2150-89-2
M. Wt: 199.63 g/mol
InChI Key: LBVUCHGNHUEOFH-UHFFFAOYSA-N
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Description

Ethyl (3-chlorophenyl)carbamate, also known as Carbamic acid, (3-chlorophenyl)-, ethyl ester, is a chemical compound with the formula C9H10ClNO2 . It is an ester of carbamic acid .


Synthesis Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .

Scientific Research Applications

Carcinogenic and Mutagenic Effects

Research on ethyl carbamates, such as Ethyl (3-chlorophenyl)carbamate, has indicated their role in the formation of carcinogenic and mutagenic effects in various organisms. For instance, ethyl carbamate has been found to induce labeled 1,N6-ethenoadenosine and 3,N4-ethenocytidine adducts in hepatic RNA of mice, indicating its role in genetic mutations leading to cancer (Ribovich et al., 1982). Similarly, a study on the mutagenic and carcinogenic activities of Ethyl-4-bromophenyl-carbamate and Ethyl-4-chlorophenyl-carbamate revealed their potential for inducing mutations in Salmonella typhimurium strains, underscoring their mutagenic potential (Prado-Ochoa et al., 2020).

Impact on Reproductive Organs and Embryogenesis

Ethyl (3-chlorophenyl)carbamate and similar compounds have been studied for their effects on reproductive organs and embryogenesis. One study showed that certain ethyl carbamates induced morphological alterations in the reproductive organs of Rhipicephalus microplus, affecting the vitellogenesis and viability of ovarian cells (Prado-Ochoa et al., 2014). Another study found that these compounds inhibited oogenesis and embryogenesis in the same species, demonstrating their negative effects on reproductive potential (Iturbe-Requena et al., 2019).

Toxicological Assessments

Toxicological assessments of ethyl carbamates, including Ethyl (3-chlorophenyl)carbamate, have been conducted to determine their impact on health. A study assessing the acute oral and dermal toxicity of two ethyl-carbamates in rats revealed a low oral hazard and low acute dermal toxicity, highlighting their relative safety in specific contexts (Prado-Ochoa et al., 2014).

Applications in Chemical Synthesis

Ethyl carbamates have been utilized in chemical synthesis processes. For instance, the palladium(II)-catalyzed cyclization with alkenylation reaction using ethyl 2-ethynylphenylcarbamate derivative led to the production of 2-substituted 3-ethenylindoles, demonstrating their utility in organic synthesis (Yasuhara et al., 2002).

Safety And Hazards

Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It is considered harmful if swallowed and may cause cancer .

properties

IUPAC Name

ethyl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVUCHGNHUEOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289750
Record name ethyl (3-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-chlorophenyl)carbamate

CAS RN

2150-89-2
Record name 2150-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl (3-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloroaniline (2.510 g) was dissolved in pyridine (20 ml), and to the solution was added dropwise ethyl chloroformate (2.257 ml) under ice-cooling. After the mixture was stirred for 1 hour, 1N hydrochloric acid was added and the mixture was extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid, and then saturated brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the title compound (3.9287 g, quantitative yield).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.257 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Kuruc, M Sahoo - Journal of radioanalytical and nuclear chemistry, 1993 - akjournals.com
… Ethyl 3-chlorophenylcarbamate and ethyl phenylcarbamate (peaks at RT 13.40 and 12.94 minutes, respectively) are formed in systems I and II. These products are suspected to be …
Number of citations: 5 akjournals.com
D Yu, C Yang, Y Liu, T Lu, L Li, G Chen, Z Liu, Y Li - Scientific Reports, 2023 - nature.com
Alzheimer’s disease (AD) is the most common type of age-related dementia. Inhibition of butyrylcholinesterase (BChE) emerge as an effective therapeutic target for AD. A series of new …
Number of citations: 2 www.nature.com
BB Petersen - 1990 - search.proquest.com
The effects of nitrogen fertilizers and selected pesticides on the persistence of soil-applied herbicides alachlor, butylate, and atrazine, and the insecticide carbofuran were evaluated in …
Number of citations: 3 search.proquest.com

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